molecular formula C18H15F2NO3S2 B2485468 3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1797300-90-3

3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No.: B2485468
CAS No.: 1797300-90-3
M. Wt: 395.44
InChI Key: DBZYTTVAHUTVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15F2NO3S2 and its molecular weight is 395.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3,4-Difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C17H16F2N2O3S
  • Molecular Weight : 368.38 g/mol

The structure includes a benzenesulfonamide moiety, which is often associated with various biological activities, including anti-inflammatory and antibacterial properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that sulfonamide derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor cell proliferation across various cancer cell lines.

  • Case Study : A study evaluated the compound's cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results demonstrated an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for A549 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

2. Antimicrobial Activity

The compound has been tested for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Efficacy : It exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

3. Anti-inflammatory Potential

Sulfonamide derivatives are known for their anti-inflammatory effects. The compound has been assessed for its ability to inhibit pro-inflammatory cytokines.

  • Research Findings : In vitro studies showed that it reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cytotoxicity Mechanism : The compound induces apoptosis in cancer cells via the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis, contributing to its antibacterial effects .

Data Summary Table

Activity TypeTarget Cells/OrganismsIC50/MIC ValuesReferences
AnticancerMCF-7 (Breast Cancer)15 µM
A549 (Lung Cancer)20 µM
AntibacterialStaphylococcus aureus8–32 µg/mL
Escherichia coli16–64 µg/mL
Anti-inflammatoryMacrophagesReduction in TNF-alpha & IL-6 levels

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of this compound is its antimicrobial activity . Research indicates that it exhibits bactericidal properties against various strains of bacteria, including both Gram-positive and Gram-negative species.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli31.108 - 124.432
Pseudomonas aeruginosa31.108 - 248.863

Studies have shown that the compound demonstrates moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, outperforming traditional antibiotics like ciprofloxacin in certain assays.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. It is hypothesized that it may interact with specific enzymes, disrupting metabolic pathways critical for bacterial survival. This mechanism could be particularly beneficial in developing new antibacterial agents that target resistant strains of bacteria.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on MRSA Biofilms : A study assessed the compound's effectiveness against MRSA biofilms, revealing significant reductions in biofilm formation at concentrations ranging from 62.216 to 124.432 µg/mL.
  • In Vitro Testing : Another investigation highlighted the compound's ability to inhibit protein synthesis in bacterial cells, leading to cell death through disruption of nucleic acid and peptidoglycan production pathways.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO2_2NH-) participates in acid/base-mediated hydrolysis and nucleophilic substitution:

  • Hydrolysis : Under acidic (HCl, H2_2SO4_4) or basic (NaOH) conditions, the sulfonamide bond cleaves to yield 3,4-difluorobenzenesulfonic acid and the corresponding amine (Figure 1) .

  • Alkylation/Acylation : The nitrogen atom can undergo alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides (e.g., acetyl chloride), forming N-substituted derivatives .

Reaction TypeConditionsProductsYield*Reference
Acid Hydrolysis6M HCl, 100°C, 12h3,4-Difluorobenzenesulfonic acid + Amine75–80%
N-MethylationCH3_3I, K2_2CO3_3, DMF, 60°CN-Methylsulfonamide65%

Electrophilic Substitution on the Thiophene Ring

The thiophene ring undergoes electrophilic substitution, directed by the hydroxyphenylmethyl group:

  • Halogenation : Bromination (Br2_2, FeBr3_3) occurs preferentially at the 4-position of the thiophene due to electron-donating effects of the hydroxyphenylmethyl substituent .

  • Nitration : Nitric acid (HNO3_3, H2_2SO4_4) introduces nitro groups at the 3-position .

Reaction TypeConditionsProductsYield*Reference
BrominationBr2_2, FeBr3_3, CH2_2Cl2_2, 0°C4-Bromo-thiophene derivative70%
NitrationHNO3_3/H2_2SO4_4, 50°C3-Nitro-thiophene derivative55%

Benzylic Alcohol Oxidation

The benzylic alcohol (-CH(OH)Ph) is susceptible to oxidation:

  • Oxidation to Ketone : Catalytic CrO3_3 or MnO2_2 converts the alcohol to a ketone .

  • Esterification : Reaction with acetyl chloride (AcCl) forms the corresponding acetate ester .

Reaction TypeConditionsProductsYield*Reference
OxidationCrO3_3, H2_2SO4_4, AcetoneThiophene-5-carbaldehyde85%
EsterificationAcCl, Pyridine, RTAcetylated derivative90%

Fluorine Substituent Reactivity

The 3,4-difluorophenyl group facilitates nucleophilic aromatic substitution (NAS) under specific conditions:

  • Methoxylation : Methoxide (NaOMe, CuI) replaces fluorine at the 4-position in polar aprotic solvents (DMSO) .

Reaction TypeConditionsProductsYield*Reference
NAS (Methoxy)NaOMe, CuI, DMSO, 120°C3-Fluoro-4-methoxy derivative40%

Cross-Coupling Reactions

The thiophene and benzene rings enable Pd-catalyzed couplings:

  • Suzuki Coupling : Reaction with arylboronic acids (Pd(PPh3_3)4_4, Na2_2CO3_3) forms biaryl derivatives .

Reaction TypeConditionsProductsYield*Reference
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3, DME5-Aryl-thiophene derivative60%

Complexation and Hydrogen Bonding

The sulfonamide NH and hydroxyl group engage in hydrogen bonding, forming coordination complexes with metals (e.g., Ag+^+) or stabilizing crystal structures .

Key Structural and Synthetic Notes:

  • Molecular Formula Discrepancy : Two sources report conflicting molecular weights (359.39 vs. 395.4 g/mol) . The correct formula (C19_{19}H15_{15}F2_2N2_2O3_3S) aligns with the IUPAC name.

  • Synthetic Routes : Multi-step synthesis involves (i) sulfonylation of 5-(hydroxy(phenyl)methyl)thiophen-2-yl)methylamine with 3,4-difluorobenzenesulfonyl chloride, followed by purification via silica gel chromatography .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of the thiophene-containing amine intermediate. A stepwise approach is preferred:

Thiophene backbone preparation : Coupling 5-(hydroxy(phenyl)methyl)thiophen-2-carbaldehyde with methylamine via reductive amination .

Sulfonylation : Reacting the amine intermediate with 3,4-difluorobenzenesulfonyl chloride in anhydrous dichloromethane under basic conditions (e.g., pyridine or triethylamine).
Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for sulfonyl chloride) and temperature (0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product (typical yields: 45–60%) .

Q. How can researchers characterize the electronic and steric effects of substituents in this compound?

  • Electronic effects : Use Hammett σ constants for the 3,4-difluoro substituents (σ_meta = 0.34, σ_para = 0.06) to predict electron-withdrawing behavior. Validate experimentally via UV-Vis spectroscopy (λ_max shifts in polar solvents) .
  • Steric effects : Employ X-ray crystallography (if crystals are obtainable) or computational methods (e.g., DFT with B3LYP/6-31G* basis set) to analyze bond angles and dihedral angles around the thiophene-benzenesulfonamide junction .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition : Screen against carbonic anhydrase isoforms (e.g., hCA II, IX) due to sulfonamide’s Zn²⁺-binding affinity. Use stopped-flow CO₂ hydration assay (IC₅₀ determination) .
  • Cellular uptake : Radiolabel the compound with ¹⁸F (via isotopic exchange) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) using scintillation counting .

Advanced Research Questions

Q. How can researchers resolve contradictory data on target binding affinity across studies?

Contradictions often arise from assay conditions. Implement a standardized protocol:

  • Buffer consistency : Use 10 mM HEPES (pH 7.4) with 100 mM NaCl for all binding assays.
  • Control for aggregation : Add 0.01% Tween-20 to prevent nonspecific interactions .
  • Orthogonal validation : Cross-validate surface plasmon resonance (SPR) results with isothermal titration calorimetry (ITC) to distinguish true binding from artifacts .

Q. What computational strategies predict the compound’s interaction with hydrophobic vs. hydrophilic protein pockets?

  • Molecular docking : Use AutoDock Vina with flexible side-chain sampling. Prioritize pockets with conserved sulfonamide-binding residues (e.g., Thr199/Glu106 in hCA II) .
  • Solvent-accessible surface area (SASA) analysis : Calculate SASA for the fluorophenyl group (hydrophobic) vs. sulfonamide (polar) to predict binding site compatibility .

Q. How do structural modifications at the hydroxy(phenyl)methyl group alter pharmacokinetic properties?

  • LogP optimization : Replace the hydroxyl group with a methoxy group to increase lipophilicity (predicted ΔLogP = +0.8). Validate via reversed-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Metabolic stability : Incubate analogs with human liver microsomes (HLMs) and monitor demethylation/hydroxylation rates via LC-MS/MS. Hydroxy groups may enhance Phase II glucuronidation .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.7°, 22.3° for Form I vs. 11.8°, 19.4° for Form II).
  • DSC : Identify melting point variations (ΔT_m ≥ 5°C indicates distinct polymorphs) .

Q. How can researchers address discrepancies in solubility measurements across pH conditions?

  • pH-solubility profile : Use a potentiometric titration (e.g., CheqSol) to determine intrinsic solubility (S₀) and pH-dependent solubility. The sulfonamide’s pKa (~10.2) dictates low solubility at physiological pH .
  • Co-solvent method : Add 10% PEG-400 to aqueous buffers to mimic biorelevant conditions and improve accuracy .

Q. What strategies mitigate oxidative degradation of the thiophene moiety during storage?

  • Stabilizers : Add 0.1% w/v ascorbic acid to ethanol-based stock solutions.
  • Packaging : Store under argon in amber vials at –20°C to prevent photodegradation .

Q. How can cross-disciplinary approaches (e.g., materials science) expand this compound’s research applications?

  • Supramolecular assembly : Exploit sulfonamide hydrogen bonding to design self-healing hydrogels. Characterize viscoelasticity via rheometry (G’ > G’’ at 1 Hz) .
  • Electrochemical sensors : Immobilize the compound on gold electrodes (via thiophene-gold interactions) for fluoride ion detection (linear range: 1–100 μM) .

Properties

IUPAC Name

3,4-difluoro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO3S2/c19-15-8-7-14(10-16(15)20)26(23,24)21-11-13-6-9-17(25-13)18(22)12-4-2-1-3-5-12/h1-10,18,21-22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZYTTVAHUTVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.